molecular formula C13H26N2O2 B14516071 Propanamide, N,N'-1,7-heptanediylbis- CAS No. 62578-03-4

Propanamide, N,N'-1,7-heptanediylbis-

Cat. No.: B14516071
CAS No.: 62578-03-4
M. Wt: 242.36 g/mol
InChI Key: YECUDVZKZHYPFN-UHFFFAOYSA-N
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Description

Propanamide, N,N'-1,7-heptanediylbis- is a diamide compound characterized by two propanamide groups linked via a 1,7-heptanediyl chain. The compound’s extended alkyl chain may influence its applications in polymer chemistry, surfactants, or bioactive molecules .

Properties

CAS No.

62578-03-4

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-[7-(propanoylamino)heptyl]propanamide

InChI

InChI=1S/C13H26N2O2/c1-3-12(16)14-10-8-6-5-7-9-11-15-13(17)4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

YECUDVZKZHYPFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCCCCCNC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N’-1,7-heptanediylbis- typically involves the reaction of heptanediamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Heptanediamine+2Propanoyl ChloridePropanamide, N,N’-1,7-heptanediylbis-+2HCl\text{Heptanediamine} + 2 \text{Propanoyl Chloride} \rightarrow \text{Propanamide, N,N'-1,7-heptanediylbis-} + 2 \text{HCl} Heptanediamine+2Propanoyl Chloride→Propanamide, N,N’-1,7-heptanediylbis-+2HCl

Industrial Production Methods

In an industrial setting, the production of Propanamide, N,N’-1,7-heptanediylbis- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N’-1,7-heptanediylbis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, N,N’-1,7-heptanediylbis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanamide, N,N’-1,7-heptanediylbis- exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The heptane chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs with Varied Bridging Groups

The compound Propanamide, N,N'-(dithiodi-2,1-ethanediyl)bis[2-amino-, dihydrobromide (CAS 97314-13-1) shares a diamide backbone but replaces the heptanediyl chain with a dithiodiethylene bridge. Its molecular formula (C₁₀H₂₂N₄O₂S₂·2BrH) contrasts with the target compound’s likely formula (C₁₃H₂₆N₂O₂), highlighting differences in molecular weight and bromine content .

Property Propanamide, N,N'-1,7-heptanediylbis- N,N'-(dithiodiethylene)bispropanamide
Bridge Type Heptanediyl (alkyl) Dithiodiethylene (disulfide)
Molecular Formula Likely C₁₃H₂₆N₂O₂ C₁₀H₂₂N₄O₂S₂·2BrH
Potential Applications Polymers, surfactants Pharmaceuticals, redox-sensitive materials

Propanamide Derivatives in Pesticides

highlights N-(3,4-dichlorophenyl) propanamide (propanil), a herbicide with a single propanamide group substituted with chlorinated aryl groups. Unlike the target compound’s symmetrical diamide structure, propanil’s simpler structure enhances its mobility in plants, enabling rapid action as a photosynthesis inhibitor. Other analogs like N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione metabolite) demonstrate broader functional diversity, incorporating heterocyclic rings for fungicidal activity .

Compound Key Structural Features Application Mechanism
Propanamide, N,N'-1,7-heptanediylbis- Symmetrical diamide with alkyl chain Hypothetical: surfactants N/A
Propanil Chlorinated aryl substituent Herbicide Photosynthesis inhibition
Iprodione Metabolite Imidazolidine ring Fungicide metabolite Disruption of fungal cell membranes

Opioid-Related Propanamide Derivatives

Fentanyl analogs such as para-fluorofentanyl and para-methoxyfuranyl fentanyl () share the propanamide backbone but incorporate piperidinyl and aryl groups. These modifications enhance binding to opioid receptors, highlighting how substituent choice dictates bioactivity. The target compound’s lack of aromatic or piperidinyl groups likely precludes opioid activity, emphasizing structural specificity in pharmacological applications .

Compound Substituents Bioactivity Regulatory Status
Para-fluorofentanyl 4-Fluorophenyl, piperidinyl μ-opioid receptor agonist Controlled substance (Schedule I)
Target Compound Heptanediyl bridge Not bioactive in opioids Unregulated

Other Diamides and Complex Amides

In contrast, the target compound’s simplicity may favor industrial scalability. ’s heptanediamide with thiadiazole groups illustrates how heteroatom incorporation (e.g., sulfur) can tailor compounds for antimicrobial or anticancer applications .

Physicochemical Property Analysis

Advanced modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and neural networks (), predict properties like logP, solubility, and thermal stability. For example, Propanamide, N,N-bis(1-methylethyl)- (C₉H₁₉NO) has higher hydrophobicity (logP ~1.8) compared to the target compound’s estimated logP (~2.5), reflecting the heptanediyl chain’s contribution to lipophilicity .

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